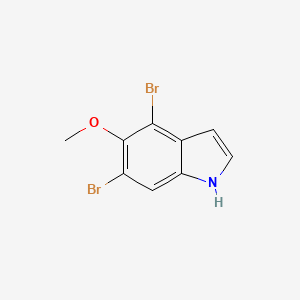

4,6-dibromo-5-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7Br2NO |

|---|---|

Molecular Weight |

304.97 g/mol |

IUPAC Name |

4,6-dibromo-5-methoxy-1H-indole |

InChI |

InChI=1S/C9H7Br2NO/c1-13-9-6(10)4-7-5(8(9)11)2-3-12-7/h2-4,12H,1H3 |

InChI Key |

MTTVXYSIGYUMFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1Br)C=CN2)Br |

Origin of Product |

United States |

Advanced Derivatization and Functionalization Strategies of 4,6 Dibromo 5 Methoxy 1h Indole

Cross-Coupling Reactions Utilizing Bromine Substituents

The bromine atoms at the C4 and C6 positions of 4,6-dibromo-5-methoxy-1H-indole serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Investigation of Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction allows for the selective introduction of aryl and heteroaryl groups. The efficiency and regioselectivity of the coupling can be influenced by the choice of catalyst, ligand, and reaction conditions. researchgate.netnih.gov

Research has shown that by carefully selecting the palladium catalyst and ligands, either mono- or diarylation can be achieved. For instance, using a catalyst system such as Pd(PPh₃)₄ with a suitable base allows for the stepwise functionalization of the dibromoindole. researchgate.net The first coupling typically occurs at the more reactive C4 position due to electronic effects, followed by a second coupling at the C6 position under more forcing conditions.

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 | 4-Phenyl-6-bromo-5-methoxy-1H-indole | 82 nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4,6-Bis(4-methoxyphenyl)-5-methoxy-1H-indole | - |

Note: Yields are illustrative and can vary based on specific substrate and reaction scale. The table is based on general knowledge of Suzuki-Miyaura reactions. researchgate.netnih.govacs.orgresearchgate.net

Applications of Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction provides a direct route to introduce alkyne functionalities, which are valuable precursors for further transformations and are found in various biologically active molecules. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The functionalization of this compound via Sonogashira coupling allows for the synthesis of mono- and di-alkynylated indoles. The reaction with terminal alkynes can be controlled to achieve selective mono-alkynylation at the C4 position. nih.gov Subsequent coupling at the C6 position can be achieved by altering the reaction conditions or using a different terminal alkyne. nih.gov

Table 2: Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-bromo-5-methoxy-6-(phenylethynyl)-1H-indole | 65 nih.gov |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Mixture of mono- and di-alkynylated products | - nih.gov |

Note: The table is constructed based on typical Sonogashira reaction conditions and known reactivity patterns of similar dihalogenated aromatic compounds. nih.govnih.gov

Sequential Cross-Coupling for Asymmetrically Substituted Indoles

The differential reactivity of the C4 and C6 bromine atoms can be exploited to synthesize asymmetrically substituted indoles through sequential cross-coupling reactions. researchgate.net This strategy involves a first cross-coupling reaction under mild conditions to functionalize the more reactive C4 position, followed by a second, different cross-coupling reaction at the C6 position.

For instance, a Suzuki-Miyaura coupling can be performed first at the C4 position, followed by a Sonogashira or other cross-coupling reaction at the C6 position. This stepwise approach allows for the precise installation of different functional groups, leading to a wide range of structurally diverse indole (B1671886) derivatives. nih.gov

Electrophilic Aromatic Substitution Reactions on the Indole Core

The electron-rich nature of the 5-methoxy-1H-indole core makes it susceptible to electrophilic aromatic substitution. The directing effects of the methoxy (B1213986) group and the indole nitrogen influence the regioselectivity of these reactions.

Regioselective Formylation Studies

Formylation of the indole ring introduces a versatile aldehyde group that can be further elaborated. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic compounds. For this compound, the regioselectivity of formylation is directed by the existing substituents. researchgate.net Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position. However, the presence of substituents can alter this preference. In related dimethoxyindoles, formylation has been observed at the C4 and C7 positions, depending on the substitution pattern. researchgate.net

Table 3: Potential Regioselective Formylation Outcomes

| Reagent | Position of Formylation | Product |

|---|---|---|

| POCl₃, DMF | C3 | This compound-3-carbaldehyde |

Note: This table is predictive, based on known electrophilic substitution patterns of substituted indoles. researchgate.netuniroma1.it

Directed Nitration Reactions

Nitration of the indole core introduces a nitro group, which is a key functional group for further synthetic transformations. The regioselectivity of nitration can be controlled by the choice of nitrating agent and reaction conditions. researchgate.net For activated indoles, nitration can occur at various positions, including C2, C3, and positions on the benzene (B151609) ring. researchgate.net In the case of 4,6-dimethoxyindoles, nitration has been shown to occur at the C7 and C2 positions, with the outcome influenced by other substituents present on the indole ring. researchgate.net For this compound, nitration is expected to be directed by the methoxy group and the indole nitrogen, potentially leading to substitution at the C7 or C2 positions.

Table 4: Predicted Nitration Products

| Nitrating Agent | Solvent | Position of Nitration | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | Acetic Anhydride | C7 | 4,6-Dibromo-5-methoxy-7-nitro-1H-indole |

Note: This table is based on documented nitration reactions of similar substituted indole systems. researchgate.net

Site-Selective C-H Functionalization Strategies (e.g., C7 or C4 positions)

The direct functionalization of carbon-hydrogen (C-H) bonds on the indole nucleus represents a powerful and atom-economical approach to introduce molecular complexity. For the this compound scaffold, the C-H bonds at the C2, C3, and C7 positions are potential targets for such transformations. While the C2 and C3 positions of the pyrrole (B145914) ring are inherently more reactive towards electrophiles, functionalization of the benzenoid ring, particularly at the C7 position, requires specific catalytic systems. rsc.org

Strategies for site-selective C-H functionalization often rely on transition-metal catalysis, guided by directing groups (DGs) installed on the indole nitrogen. rsc.org These DGs coordinate to the metal center, bringing the catalyst into close proximity to a specific C-H bond. For instance, a removable directing group can facilitate the exclusive arylation, alkylation, or acylation of the C7 position. rsc.orgbohrium.com The C7 position is often favored due to its steric accessibility compared to the more hindered C4 position, which is flanked by the C5-methoxy group. Rhodium(III) catalysis, for example, has been effectively used for C7-selective C-H activation and annulation of indoline (B122111) derivatives, which can subsequently be aromatized to the corresponding indoles. bohrium.com

The electronic nature of the this compound core, with its electron-donating methoxy group and electron-withdrawing bromine atoms, influences the reactivity of the C-H bonds. However, in directed C-H functionalization, the choice of directing group and catalyst typically overrides these inherent electronic effects to achieve high site-selectivity.

Table 1: Potential Site-Selective C-H Functionalization Reactions

| Position | Reaction Type | Typical Catalysts/Reagents | Expected Product |

|---|---|---|---|

| C7 | Arylation | Pd(OAc)₂, Directing Group, Ar-X | 7-Aryl-4,6-dibromo-5-methoxy-1H-indole |

| C7 | Acylation | Rh(III) catalyst, Directing Group | 7-Acyl-4,6-dibromo-5-methoxy-1H-indole |

Nucleophilic Aromatic Substitution at Dibrominated Positions

Nucleophilic aromatic substitution (SNAr) offers a direct pathway to replace the bromine atoms at the C4 and C6 positions with a variety of nucleophiles. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov In this compound, the two bromine atoms themselves act as electron-withdrawing groups, activating the benzene ring towards nucleophilic attack.

The reaction can proceed through a concerted mechanism (cSNAr) or a stepwise addition-elimination pathway. nih.gov The outcome and regioselectivity of the substitution are influenced by the nature of the nucleophile, the reaction conditions, and the electronic environment of the substitution sites. The C6-bromo substituent is flanked by an electron-donating methoxy group at C5 and another bromo group at C4. The C4-bromo substituent is adjacent to the methoxy group and the fused pyrrole ring. This electronic dissymmetry may allow for selective substitution at one of the positions under carefully controlled conditions.

A variety of nucleophiles, including amines, alcohols, and thiols, can be employed, providing access to a diverse range of functionalized indoles. For instance, reaction with an alkoxide could yield a methoxy-bromo-alkoxy-indole, while reaction with an amine could introduce an amino substituent. In related systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution has been shown to occur regioselectively at the C2 position, demonstrating the feasibility of such reactions on complex indole scaffolds. nii.ac.jp

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Position | Nucleophile | Reagent Example | Potential Product |

|---|---|---|---|

| C4 or C6 | Amine | Piperidine, K₂CO₃ | 4-Piperidinyl-6-bromo-5-methoxy-1H-indole |

| C4 or C6 | Alkoxide | Sodium Methoxide | 4,5-Dimethoxy-6-bromo-1H-indole |

Oxidative Transformations of the Methoxy Moiety and Indole Ring

The indole nucleus is susceptible to oxidation, which can lead to several important structural motifs. Common oxidative transformations include the conversion of the indole to an oxindole (B195798) (2-oxindole) or an indoxyl (3-hydroxyindole). nih.gov The specific product obtained often depends on the oxidant used and the substitution pattern of the indole. nih.govresearchgate.net

For this compound, oxidation would likely occur at the electron-rich pyrrole ring. Treatment with reagents like oxone, potentially in a halide-catalyzed system, could selectively oxidize the C2 position to afford the corresponding 4,6-dibromo-5-methoxy-1,3-dihydro-2H-indol-2-one (a 2-oxindole). nih.govresearchgate.net This transformation is a fundamental process in the biosynthesis and total synthesis of many natural products. researchgate.net

Another potential oxidative pathway is the Witkop oxidation, which involves the cleavage of the C2-C3 double bond, typically using reagents like N-bromosuccinimide (NBS) in aqueous conditions, to yield a 2-acylamino-benzaldehyde derivative. The methoxy group on the benzene ring is generally stable under these conditions but can be cleaved under more forcing oxidative environments.

Table 3: Plausible Oxidative Transformations

| Reaction Type | Typical Oxidant | Expected Product |

|---|---|---|

| Indole to 2-Oxindole | Oxone, Halide catalyst | 4,6-Dibromo-5-methoxy-1,3-dihydro-2H-indol-2-one |

| Indole to Indoxyl | Cytochrome P450 enzymes | 4,6-Dibromo-5-methoxy-1H-indol-3-ol |

Reductive Modifications, Including Debromination

Reductive processes offer a means to selectively remove the halogen atoms or modify other functional groups. The most significant reductive modification for this compound is debromination. This can be achieved through various methods, including catalytic hydrogenation or the use of metal-based reducing agents.

Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source, is a standard method for removing aryl-halogen bonds. By controlling the reaction conditions (catalyst loading, pressure, and reaction time), it may be possible to achieve selective monodebromination or complete debromination to yield 5-methoxy-1H-indole. The differential reactivity of the C4-Br and C6-Br bonds could potentially be exploited for selective removal. Other methods, such as using zinc dust in acetic acid, also provide a classic route for reductive debromination. nih.gov In some contexts, debromination can be achieved under surprisingly mild, base-induced conditions, although the mechanism can be complex. clockss.org

Table 4: Potential Reductive Debromination Strategies

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Full Debromination | H₂, Pd/C, Base (e.g., Et₃N) | 5-Methoxy-1H-indole |

| Partial Debromination | Controlled H₂, Pd/C or Zn/AcOH | 4-Bromo-5-methoxy-1H-indole or 6-Bromo-5-methoxy-1H-indole |

Late-Stage Diversification Methodologies

Late-stage diversification is a crucial strategy in medicinal chemistry and materials science for rapidly generating libraries of analogs from a common, complex core structure. This compound is an ideal scaffold for such approaches due to its multiple, orthogonally reactive functional handles. acs.org

The two bromine atoms are particularly valuable as they allow for a vast range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse aryl, heteroaryl, vinyl, or amino groups at the C4 and C6 positions. The slight difference in the chemical environment of the two bromine atoms might allow for sequential, site-selective couplings.

Furthermore, the C-H functionalization strategies discussed previously (Section 3.2.3) can be employed to add substituents at the C7 or C2 positions. The N-H bond of the indole can be alkylated or arylated, and the methoxy group, while generally stable, could potentially be demethylated to reveal a phenol, which can then be further functionalized. By combining these diverse reactions, a large and structurally varied library of compounds can be generated from the single starting material, this compound.

Spectroscopic Data for this compound Remains Elusive

Efforts to locate specific ¹H NMR, ¹³C NMR, and advanced 2D NMR data, including COSY, HSQC, and HMBC spectra, which are crucial for assigning proton and carbon signals and mapping the connectivity of the molecule, were unsuccessful. Similarly, a search for its vibrational spectroscopic data, which would be obtained through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) analysis to identify its characteristic functional groups and vibrational modes, did not yield specific spectra for this compound.

While information exists for structurally related compounds, such as other bromo- and methoxy-substituted indoles, this data is not directly applicable for a scientifically accurate and exclusive discussion of this compound as requested. For instance, a publication on the palladium-catalyzed hydrodebromination of dibromoindoles describes the synthesis and characterization of related compounds like this compound-2-carboxylic acid ethyl ester and 4,6-dibromo-2-ethyl-5-methoxy-3-methyl-1H-indole, providing some spectroscopic information for these derivatives. However, this does not replace the need for direct experimental data for the parent compound.

A CAS number for the compound has been identified as 2639445-21-7. This identifier is essential for precisely searching chemical databases and supplier catalogs. However, searches using this CAS number in publicly accessible databases did not reveal the required experimental spectroscopic data.

The synthesis and characterization of various other indole derivatives, such as those derived from 4,6-dimethoxy-1H-indole, have been reported, highlighting the general interest in this class of compounds for their potential biological activities. Nevertheless, the specific spectroscopic signature of this compound remains uncharacterized in the available scientific literature and databases.

Due to the absence of specific experimental ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and FT-Raman data for this compound, a detailed spectroscopic elucidation and structural characterization as outlined cannot be provided at this time. Further empirical studies are required to determine and publish the spectroscopic properties of this specific chemical entity.

Spectroscopic Elucidation and Structural Characterization of 4,6 Dibromo 5 Methoxy 1h Indole

Vibrational Spectroscopy Applications

Potential Energy Distribution Analysis for Vibrational Mode Assignment

Potential Energy Distribution (PED) analysis is a powerful computational tool used in conjunction with theoretical frequency calculations to provide a detailed and quantitative assignment of vibrational modes observed in infrared (IR) and Raman spectra. nih.govresearchgate.net For a molecule as complex as 4,6-dibromo-5-methoxy-1H-indole, where many vibrational modes can couple, PED analysis is indispensable for an unambiguous assignment of the spectral bands to specific molecular motions. researchgate.net

The process begins with the optimization of the molecule's geometry and the subsequent calculation of its harmonic vibrational frequencies, typically using Density Functional Theory (DFT) methods. The VEDA (Vibrational Energy Distribution Analysis) program is commonly employed for this purpose. researchgate.net It analyzes the output from quantum chemistry software and partitions the energy of each normal mode of vibration among a set of defined internal coordinates (e.g., bond stretching, angle bending, torsions). nih.gov This allows for the characterization of each vibrational band in terms of the percentage contribution from various internal coordinates. researchgate.net

N-H stretching: Typically observed in the 3400-3500 cm⁻¹ region, this mode is expected to have a high PED contribution from the N-H bond stretching coordinate.

C-H stretching: Aromatic and methyl C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹ regions, respectively.

C=C stretching: Vibrations of the indole (B1671886) ring's carbon-carbon double bonds would appear in the 1400-1600 cm⁻¹ range.

C-O stretching: The aryl-alkyl ether linkage is expected to produce characteristic asymmetric and symmetric stretching modes around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-Br stretching: Due to the heavier mass of bromine, the C-Br stretching vibrations are expected at lower frequencies, typically in the 500-650 cm⁻¹ region.

A representative table of theoretically assigned vibrational modes and their expected primary PED contributions for this compound is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Potential Energy Distribution (PED) Contribution |

| ν(N-H) stretch | 3450 - 3500 | N-H stretching |

| ν(C-H) aromatic | 3050 - 3150 | Aromatic C-H stretching |

| ν(C-H) methoxy (B1213986) | 2900 - 3000 | CH₃ symmetric and asymmetric stretching |

| δ(N-H) bend | 1500 - 1600 | N-H in-plane bending |

| ν(C=C) ring | 1400 - 1620 | Indole ring C=C stretching |

| δ(C-H) methoxy | 1430 - 1470 | CH₃ symmetric and asymmetric bending |

| ν(C-O-C) ether | 1220 - 1280 | Asymmetric C-O-C stretching |

| ν(C-N) stretch | 1150 - 1250 | C-N stretching of the pyrrole (B145914) ring |

| ν(C-O-C) ether | 1000 - 1050 | Symmetric C-O-C stretching |

| γ(C-H) out-of-plane | 700 - 850 | Aromatic C-H out-of-plane bending |

| ν(C-Br) stretch | 500 - 650 | C-Br stretching |

This table is a theoretical representation based on characteristic group frequencies and principles of PED analysis. Actual values would require specific quantum chemical calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. nist.gov The UV spectrum of the parent indole molecule typically displays two main absorption bands, corresponding to the ¹Lb and ¹La transitions, which arise from π-π* electronic excitations. rsc.org

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the indole ring. For this compound, the electronic absorption characteristics would be influenced by the combined effects of the two bromine atoms and the methoxy group.

Methoxy Group (-OCH₃): As an electron-donating group (auxochrome) with its lone pair of electrons on the oxygen atom, the methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. nih.gov

Therefore, it is anticipated that the UV-Vis spectrum of this compound, when compared to unsubstituted indole, will exhibit a significant bathochromic shift for both the ¹Lb and ¹La bands. The presence of multiple substituents can lead to complex spectral changes. Studies on other substituted indoles have shown that electron-donating and electron-withdrawing groups can cause red shifts in the absorption bands. nih.gov

| Indole Derivative | Solvent | λmax (¹Lb) (nm) | λmax (¹La) (nm) |

| Indole (Reference) | Cyclohexane | ~287, ~278, ~270 | ~219 |

| 5-Methoxyindole (B15748) (Reference) nih.gov | Ethanol | ~298, ~277 | ~224 |

| This compound | Predicted | > 298 | > 224 |

This table provides reference data for related compounds and a qualitative prediction for the target molecule. The actual absorption maxima would need to be determined experimentally.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₉H₇Br₂NO), the molecular weight is 320.97 g/mol (using ⁷⁹Br).

A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, a molecule containing two bromine atoms will exhibit a characteristic M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.

The fragmentation of the molecular ion upon electron impact ionization is expected to follow pathways characteristic of indole alkaloids and halogenated aromatic compounds. researchgate.net Predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy compounds, leading to an [M-15]⁺ ion.

Loss of a bromine radical (•Br): Cleavage of a C-Br bond would result in an [M-79]⁺ or [M-81]⁺ ion.

Loss of HBr: Elimination of hydrogen bromide could lead to an [M-80]⁺ or [M-82]⁺ ion.

Cleavage of the indole ring: The bicyclic ring system can undergo complex fragmentation, though the aromaticity of the indole core provides it with considerable stability.

| Ion | m/z (using ⁷⁹Br) | m/z (using ⁷⁹Br, ⁸¹Br) | m/z (using ⁸¹Br) | Identity |

| [C₉H₇Br₂NO]⁺ | 321 | 323 | 325 | Molecular Ion (M⁺) |

| [C₈H₄Br₂NO]⁺ | 306 | 308 | 310 | [M - CH₃]⁺ |

| [C₉H₇BrNO]⁺ | 242 | 244 | - | [M - Br]⁺ |

| [C₉H₆BrNO]⁺ | 241 | 243 | - | [M - HBr]⁺ |

This table presents a prediction of the major ions and their corresponding mass-to-charge ratios (m/z) expected in the mass spectrum. The presence of the isotopic cluster for bromine-containing fragments is a key diagnostic feature.

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism Studies

For this compound, the N-H group of the indole ring is capable of acting as a hydrogen bond donor, potentially forming hydrogen bonds with the oxygen atom of the methoxy group or other acceptor atoms in adjacent molecules. The bromine atoms could participate in halogen bonding. The crystal packing is likely to be influenced by a combination of these hydrogen bonds, halogen bonds, and van der Waals forces. nih.gov

Studies on related bromo-substituted indole derivatives have revealed that the indole ring system is essentially planar, and the packing is often stabilized by various intermolecular interactions, including C-H···O, C-H···Br, and π-π stacking interactions. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration, especially in the pharmaceutical industry. Different polymorphs of a substance can have different physical properties. While there are no specific reports on the polymorphism of this compound, studies on related compounds like 5-methoxy-1H-indole-2-carboxylic acid have identified different polymorphic forms, highlighting the potential for such behavior in substituted indoles.

| Parameter | Expected Information/Value |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Bond Lengths (Å) | C-C, C-N, C-O, C-Br, C-H, N-H distances |

| Bond Angles (°) | Angles defining the geometry of the indole ring and substituents |

| Intermolecular Interactions | Presence and geometry of N-H···O hydrogen bonds, halogen bonds, π-π stacking |

| Polymorphism | Potential for multiple crystal forms to exist |

This table outlines the key parameters that would be obtained from a single-crystal X-ray diffraction study. The values are dependent on experimental determination.

Computational Chemistry and Theoretical Investigations of 4,6 Dibromo 5 Methoxy 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Detailed Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry for predicting molecular properties, appear to be unpublished for 4,6-dibromo-5-methoxy-1H-indole. Consequently, specific data on its optimized geometry, conformational analysis, frontier molecular orbitals, and intramolecular charge transfer interactions are not available.

Optimized Geometries and Conformational Analysis

No specific studies detailing the optimized geometric parameters, such as bond lengths and angles, or a comprehensive conformational analysis for this compound could be located. Such studies would typically involve computational methods to identify the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic properties. However, specific data on the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound are not present in the reviewed literature. This information would be instrumental in predicting its behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density and intramolecular interactions. A search for NBO analysis performed on this compound did not yield any specific results, leaving a void in the understanding of its electronic stabilization and charge distribution.

Theoretical Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

Theoretical calculations of vibrational frequencies are often used to complement experimental infrared and Raman spectroscopy. No published research was found that provides a theoretical vibrational analysis of this compound, which would allow for the assignment of its characteristic vibrational modes.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

While NMR spectroscopy is a fundamental tool for structure elucidation, theoretical predictions of NMR chemical shifts for this compound have not been reported in the scientific literature. Such predictions would be valuable for confirming its structure and understanding the electronic environment of its constituent atoms.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict sites of electrophilic and nucleophilic attack. The absence of published MEP mapping studies for this compound means that a detailed theoretical prediction of its reactive sites is currently unavailable.

Molecular Docking Simulations for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid.

In the absence of specific docking studies for this compound, we can infer potential applications from studies on analogous compounds. For instance, various substituted indole (B1671886) derivatives have been the subject of molecular docking simulations to elucidate their mechanisms of action. Methoxy- and methyl-substituted indoles have been identified as modulators of the human Aryl Hydrocarbon Receptor (AhR), with molecular modeling suggesting specific binding modes within the receptor's pocket that dictate their agonist or antagonist activity. nih.govnih.gov Similarly, other indole derivatives have been docked against cyclooxygenase (COX) enzymes to evaluate their potential as anti-inflammatory agents. nih.govmdpi.com For example, certain N-substituted indole derivatives have shown high interaction energy with the COX-2 enzyme in docking studies, correlating with their observed anti-inflammatory effects. nih.gov

A hypothetical molecular docking study of this compound would involve:

Preparation of the Ligand Structure: Building the three-dimensional structure of this compound and optimizing its geometry to the lowest energy conformation.

Selection of a Putative Protein Target: Based on the known biological activities of similar bromo- and methoxy-substituted indoles, potential targets could include protein kinases, cyclooxygenases, or the aryl hydrocarbon receptor. nih.govnih.govnih.gov

Docking Simulation: Using specialized software to place the ligand into the binding site of the target protein in various orientations and conformations.

Scoring and Analysis: The resulting poses are then "scored" based on factors like binding energy to predict the most favorable binding mode. This analysis can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Such a study could provide valuable insights into the potential therapeutic applications of this compound by identifying its most likely biological targets and the structural basis for its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net These models are widely used in drug discovery to predict the activity of new, untested compounds and to optimize the structure of lead compounds to enhance their potency and reduce toxicity. nih.gov

A QSAR model is developed by correlating variations in the biological activity of a set of compounds with changes in their molecular descriptors. These descriptors are numerical representations of the chemical structure, encoding information about physicochemical properties, topology, and electronic features.

For a compound like this compound, a QSAR study would be applicable if a dataset of structurally related indole derivatives with measured biological activity (e.g., anticancer, antifungal, or anti-inflammatory) were available. nih.govnih.gov The process would typically involve:

Data Collection: Assembling a dataset of indole compounds with a range of structural diversity and their corresponding measured biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset, including this compound.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity. nih.govbiorxiv.org

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

QSAR studies on other indole derivatives have successfully identified key structural features that influence their biological activity. For example, a QSAR study on indole derivatives as antifungal agents against Candida albicans revealed that descriptors related to the molecule's electronic properties and shape are correlated with their activity. nih.gov Another study on indole-sulfonamide derivatives as anticancer agents used QSAR to elucidate the structure-activity relationships, highlighting the importance of electronegativity and polarizability. nih.gov

If a relevant dataset were available, a QSAR model could predict the biological activity of this compound and guide the synthesis of new derivatives with potentially improved therapeutic properties.

Investigation of Biological Activities and Underlying Mechanisms Non Clinical/in Vitro Focus

Antimicrobial Activity Studies

The investigation into the antimicrobial potential of indole (B1671886) derivatives has identified promising candidates for new therapeutic agents. While direct studies on 4,6-dibromo-5-methoxy-1H-indole are not extensively documented in the reviewed literature, research on structurally related compounds provides significant insights into its potential efficacy and mechanisms.

Efficacy against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)

The search for novel antitubercular agents has led to the examination of various heterocyclic compounds, including indole derivatives. Research into indole-2-carboxamides has shown that a 4,6-disubstitution pattern is favorable for activity against Mycobacterium abscessus. In this series of compounds, replacing a fluoro group with bromo or methoxy (B1213986) groups was found to maintain the antimicrobial activity. Specifically, derivatives with a 6-methoxy substitution have been noted as potent. However, a study focused on MmpL3 inhibitors explicitly stated that a 4,6-dibromo-substituted indole was not part of their investigation, indicating a gap in the direct research for this specific substitution pattern. nih.gov

Elucidation of Antimicrobial Mechanisms of Action (e.g., MmpL3 inhibition)

A primary mechanism of action for many antimycobacterial compounds is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3). nih.govcytoskeleton.com MmpL3 is a crucial transporter responsible for exporting mycolic acids, which are essential components of the mycobacterial cell wall. cytoskeleton.com Inhibition of this transporter disrupts the cell wall synthesis, leading to bacterial death. nih.gov

Studies on various indole derivatives suggest they can act as MmpL3 inhibitors. This inhibition can occur through direct binding to the transporter protein. nih.govcytoskeleton.com Some MmpL3 inhibitors have also been found to disrupt the proton motive force (PMF) across the bacterial membrane, which is the energy source for transporters like MmpL3. cytoskeleton.com The 4,6-disubstitution pattern found in some potent indole-2-carboxamide inhibitors of M. abscessus is considered optimal for this activity, which involves the inhibition of trehalose (B1683222) monomycolate (TMM) transport. nih.gov While this provides a probable mechanism for this compound, direct experimental evidence of its specific interaction with and inhibition of MmpL3 is needed for confirmation.

Anticancer Activity Research

The potential of this compound and related structures in cancer therapy has been explored through their effects on cancer cell lines, their ability to inhibit key cellular enzymes, and their interaction with fundamental cellular structures.

Evaluation of Cytotoxic Effects on Defined Cancer Cell Lines (e.g., MCF7, osteosarcoma cell lines)

The cytotoxic potential of indole derivatives has been evaluated against several cancer cell lines. In a study designing new 2-phenylindole (B188600) derivatives, compounds with halogen and methoxy substituents at positions 4 through 7 demonstrated significant inhibitory effects on the growth of the human breast carcinoma cell line, MCF-7. nih.gov These findings suggest that the structural motifs present in this compound could contribute to cytotoxic activity against breast cancer cells.

Specifically, certain 2-phenylindole derivatives showed potent inhibition of MCF-7 cell growth, as detailed in the table below.

| Compound | Description | IC₅₀ (nM) against MCF-7 cells |

| 1k | 6- and 7-heterocyclyl-1H-indole derivative | 4.5 ± 1 |

This table presents the inhibitory concentration (IC₅₀) of a related indole derivative against the MCF-7 cancer cell line, indicating the potential for this class of compounds in cancer research. Data sourced from mdpi.com.

Research has also investigated the cytotoxic effects of various natural and synthetic compounds on bone osteosarcoma cell lines, such as MG-63. For instance, extracts from Rosemary and Oregano have demonstrated dose-dependent cytotoxicity against MG-63 cells, with apoptosis being a key mechanism. nih.gov While this highlights a methodology for assessing anticancer potential, direct studies of this compound on osteosarcoma cell lines have not been identified in the reviewed literature.

Assessment of Kinase Inhibition Potency and Selectivity

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic inhibitors. While direct kinase inhibition data for this compound is scarce, research on analogous compounds provides valuable insights. For example, a related compound, 6,7-dibromo-4-methoxy-1H-indole, has been utilized in investigations aimed at developing derivatives that inhibit DYRK1A and other kinases. This suggests that the dibromo-methoxy-indole scaffold has the potential to be chemically modified to achieve potent and selective kinase inhibition.

The broader field of kinase inhibitor development has established various methods for assessing potency and selectivity, including biochemical assays that measure the phosphorylation of substrates and cell-based assays. nih.govnih.gov The selectivity of an inhibitor is a crucial parameter, often expressed as a selectivity entropy or score, which helps in identifying the most suitable compounds for therapeutic development. cytoskeleton.com

Investigation of Cellular Interaction with Cytoskeletal Components

A significant mechanism of anticancer activity for many compounds involves the disruption of the cellular cytoskeleton, particularly microtubules. Microtubules, which are dynamic polymers of α,β-tubulin, are essential for cell division, and their inhibition can lead to mitotic arrest and cell death. nih.gov

Research into 2-phenylindole derivatives, which share structural similarities with this compound, has identified them as potent inhibitors of tubulin polymerization. nih.gov A study focusing on derivatives with a 3,4,5-trimethoxyphenyl moiety and halogen or methoxy substituents at positions 4–7 of the indole ring found that these compounds could strongly inhibit tubulin assembly. Docking studies further suggested that these indole derivatives likely bind to the colchicine (B1669291) site on tubulin. nih.govmdpi.com The substitution of a methoxy group at position 6 of the indole ring, in particular, was found to be important for inhibiting cell growth. mdpi.com

The inhibitory activity of specific indole derivatives on tubulin polymerization is quantified below.

| Compound | Description | IC₅₀ (µM) for Tubulin Polymerization Inhibition |

| 1k | 6- and 7-heterocyclyl-1H-indole derivative | 0.58 ± 0.06 |

This table shows the concentration at which a related indole derivative inhibits tubulin polymerization by 50% (IC₅₀), demonstrating the potential of this chemical class to interact with cytoskeletal components. Data sourced from mdpi.com.

These findings strongly suggest that a likely mechanism of anticancer action for compounds like this compound is the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have been the subject of extensive research to explore their therapeutic potential. frontiersin.org The specific compound this compound, with its unique substitution pattern, is an interesting candidate for biological evaluation. While direct in vitro studies on this exact molecule are not extensively documented in publicly available literature, the biological activities of structurally related brominated and methoxylated indoles provide a strong basis for predicting its potential pharmacological profile.

Anti-inflammatory Properties Exploration

The anti-inflammatory potential of indole derivatives is well-established, and the introduction of bromine and methoxy groups can significantly modulate this activity. While specific data on this compound is limited, studies on related brominated indoles, particularly those isolated from marine sources, offer valuable insights into its potential anti-inflammatory effects. mdpi.comnih.govmonash.eduresearchgate.net

Research on brominated indoles from the marine mollusc Dicathais orbita has demonstrated significant anti-inflammatory activity. nih.govmonash.eduresearchgate.net These compounds have been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in in vitro models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and calcium ionophore-stimulated 3T3 ccl-92 fibroblasts. nih.gov

The mechanism of action for these anti-inflammatory effects is believed to involve the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govmonash.eduresearchgate.net For instance, 6-bromoindole (B116670) has been shown to significantly inhibit the translocation of NF-κB in LPS-stimulated macrophages. nih.govmonash.edu Given that this compound contains a bromo substituent at the 6-position, it is plausible that it could exhibit similar NF-κB inhibitory activity.

Furthermore, the position of the bromine atom on the indole ring has been found to be crucial for the anti-inflammatory activity. nih.govmonash.eduresearchgate.net Structure-activity relationship (SAR) studies on brominated isatins revealed that the inhibitory activity against NO production followed the order of 5-bromo > 6-bromo > 7-bromo substitution. nih.govmonash.edu This suggests that the electronic and steric properties conferred by the bromine at specific positions are critical for the interaction with biological targets. The presence of a bromine atom at the 4-position in the target compound, in addition to the one at the 6-position, could further influence its anti-inflammatory profile.

The methoxy group at the 5-position also likely plays a significant role. Methoxy-substituted indoles are known to possess a range of biological activities, including anti-inflammatory properties. nih.gov For example, 4-methoxy-5-hydroxycanthin-6-one, a natural indole alkaloid, has been shown to inhibit NO and TNF-α production in LPS-stimulated macrophages. nih.gov While the hydroxyl group in this example adds another variable, it highlights the potential contribution of oxygen-containing substituents at the 5-position to the anti-inflammatory activity of indoles.

A study on 4-indolyl-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury also underscores the importance of the indole core in modulating inflammatory responses, specifically the release of interleukins IL-6 and IL-8. nih.gov

Based on this evidence from related compounds, it is reasonable to hypothesize that this compound would exhibit anti-inflammatory properties, likely through the inhibition of pro-inflammatory mediators and modulation of the NF-κB pathway. However, direct experimental validation is necessary to confirm this and to determine the precise potency and mechanism of action.

Antiviral Properties Assessment

The versatility of the indole ring allows for substitutions at multiple positions, leading to a diverse range of antiviral activities against various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. nih.govnih.gov For instance, certain indole derivatives have shown potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The substitution pattern on the indole nucleus is critical for this activity. For example, in a series of indolylarylsulfones, substituents at the 4 and 5-positions of the indole ring were found to influence the antiviral potency against wild-type and mutant HIV-1 strains. nih.gov

A study on 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides revealed that some of these compounds displayed antiviral activity against the Dengue virus. nih.gov This finding is particularly relevant as it demonstrates that substitutions at the 4 and 6-positions of an indole-related ring system can confer antiviral properties. Although the core structure in this study is a pyrimido[4,5-b]indole, the principle of substitution at these positions influencing antiviral activity is noteworthy.

Furthermore, brominated indole derivatives have been investigated for their biological activities, and halogenation is a common strategy in drug design to enhance potency. nih.gov While much of the focus on brominated indoles has been on their anti-inflammatory and anticancer effects, the impact of bromine substitution on antiviral activity warrants investigation. The presence of two bromine atoms in this compound could potentially enhance its binding to viral proteins or enzymes.

The methoxy group at the 5-position could also contribute to the antiviral profile. In some classes of anti-HIV agents, the introduction of a methoxy group at the 5- or 7-position of the indole ring has been shown to increase the inhibitory effects. nih.gov

Given the established role of the indole scaffold in antiviral drug discovery and the demonstrated importance of substitution patterns, it is plausible that this compound could exhibit antiviral activity. However, comprehensive in vitro screening against a panel of viruses would be necessary to ascertain its specific antiviral spectrum and potency.

Receptor Interaction Studies (e.g., Serotonin (B10506) Receptors)

The structural similarity of the indole nucleus to the neurotransmitter serotonin has led to the extensive exploration of indole derivatives as ligands for serotonin (5-HT) receptors. nih.gov Various substituted indoles have been shown to interact with different 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT4 receptors, and these interactions are highly dependent on the nature and position of the substituents on the indole ring. nih.govnih.govnih.gov

While there is no direct experimental data on the receptor binding profile of this compound, we can infer its potential interactions based on studies of related compounds. For example, research on a series of indole derivatives has identified potent ligands for the 5-HT1A and 5-HT2A receptors. nih.gov These studies have shown that substituents on the indole ring are crucial for affinity and selectivity.

The presence of a methoxy group at the 5-position of the indole ring is a common feature in many known serotonin receptor ligands. For instance, 5-methoxy-N,N-dimethyltryptamine is a well-known serotonin receptor agonist. The electronic properties of the methoxy group can influence the interaction with the receptor binding pocket.

The bromine atoms at the 4- and 6-positions would significantly alter the electronic and steric properties of the indole ring, which would in turn affect its binding affinity and selectivity for different receptor subtypes. Halogenation can introduce new interaction points, such as halogen bonds, which can enhance binding affinity. Studies on other halogenated indole derivatives have shown that the position and type of halogen can dramatically alter receptor interaction profiles.

Beyond serotonin receptors, indole derivatives have been shown to interact with a variety of other receptors. For example, certain indole derivatives act as antagonists for the protease-activated receptor 4 (PAR-4), with substituents at the 5- and 6-positions of the indole ring influencing activity. nih.gov

Given the rich pharmacology of substituted indoles, it is highly probable that this compound interacts with one or more receptor systems. To determine its specific receptor binding profile, a comprehensive screening against a panel of receptors, including various serotonin receptor subtypes, would be required. Such studies would be crucial for understanding its potential physiological effects and therapeutic applications.

Structure-Activity Relationship (SAR) Derivations Based on Biological Data

While a complete structure-activity relationship (SAR) profile for this compound can only be established through the synthesis and biological evaluation of a series of analogues, we can derive preliminary SAR insights based on the existing data for related indole derivatives.

For Anti-inflammatory Activity:

Role of Bromine Substitution: Studies on brominated indoles from marine sources have indicated that the position of the bromine atom is a key determinant of anti-inflammatory activity. nih.govmonash.eduresearchgate.net Specifically, for brominated isatins, the order of activity for inhibiting NO production was 5-Br > 6-Br > 7-Br. nih.govmonash.edu This suggests that the electronic and steric effects of the bromine atom are position-dependent. The presence of bromine at both the 4- and 6-positions in the target compound presents a unique substitution pattern that would need to be compared with monosubstituted and other disubstituted analogues to understand its specific contribution to activity.

Influence of the Methoxy Group: The methoxy group at the 5-position is also expected to significantly influence the anti-inflammatory profile. In other classes of anti-inflammatory agents, methoxy groups have been shown to be important for activity. nih.gov The interplay between the electron-donating methoxy group and the electron-withdrawing bromine atoms would create a distinct electronic distribution on the indole ring, which would likely affect its interaction with inflammatory targets.

A hypothetical SAR for anti-inflammatory activity based on available data is presented in the table below:

| Position | Substituent | Inferred Effect on Anti-inflammatory Activity |

| 4 | Bromo | Contribution to be determined; may enhance activity through halogen bonding or by modulating electronic properties. |

| 5 | Methoxy | Likely to contribute positively to activity based on studies of other methoxylated anti-inflammatory compounds. |

| 6 | Bromo | Expected to contribute to activity, as 6-bromoindoles have shown anti-inflammatory effects. nih.govmonash.edu |

For Antiviral Activity:

Importance of the Indole Scaffold: The indole nucleus itself is a well-established pharmacophore for antiviral agents. nih.govnih.gov

Impact of Substitutions at Positions 4 and 6: Research on 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides has shown that substitutions at these positions can lead to antiviral activity against Dengue virus. nih.gov This suggests that the 4,6-disubstitution pattern on the indole core of the target compound could be favorable for antiviral activity.

Contribution of Bromine and Methoxy Groups: The specific contribution of the bromo and methoxy groups to the antiviral activity of this compound would need to be systematically investigated. In some anti-HIV indole derivatives, methoxy groups at certain positions have been found to enhance potency. nih.gov The effect of the dibromo substitution would need to be compared with non-brominated and mono-brominated analogues.

For Receptor Interactions:

Modulation by Substituents: The affinity and selectivity of indole derivatives for serotonin receptors are highly sensitive to the substitution pattern on the indole ring. nih.govnih.gov The combination of two bromine atoms and a methoxy group in this compound would create a unique ligand that would need to be tested against a panel of receptors to determine its binding profile. The electronic and steric properties of these substituents would be the primary drivers of its receptor interactions.

To build a comprehensive SAR, a systematic study involving the synthesis of analogues with variations at the 4, 5, and 6-positions would be necessary. This would involve:

Varying the halogen at positions 4 and 6 (e.g., chloro, fluoro).

Replacing the methoxy group at position 5 with other alkoxy groups or a hydroxyl group.

Synthesizing mono-substituted and non-substituted analogues for comparison.

Such a study would provide a detailed understanding of the structural requirements for the biological activities of this class of compounds.

Pharmacological Insights into this compound: A Non-Clinical Analysis

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from neurotransmitters like serotonin to a wide array of synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological properties. This article focuses on the non-clinical pharmacological profile of a specific derivative, this compound, exploring its potential molecular targets and interaction mechanisms based on structure-activity relationships with closely related analogs.

Pharmacological Target Elucidation and Molecular Pathway Analysis Non Clinical

While direct experimental data for 4,6-dibromo-5-methoxy-1H-indole is not extensively available in public literature, its structural features—a halogenated indole (B1671886) core—allow for informed hypotheses regarding its potential biological targets and mechanisms of action. The analysis is based on established findings for analogous compounds.

The substitution pattern of this compound, featuring two bromine atoms and a methoxy (B1213986) group on the benzene (B151609) portion of the indole ring, suggests potential inhibitory activity against specific enzymes, notably certain kinases and bacterial targets.

Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): DYRK1A is a serine/threonine kinase implicated in neurological conditions and certain cancers. nih.gov The indole scaffold is a common feature in many kinase inhibitors. Research into other halogenated heterocyclic compounds has shown that bromine atoms can significantly enhance inhibitory potency. For instance, polybrominated benzotriazoles and indeno[1,2-b]indoles are potent inhibitors of Protein Kinase CK2, another serine/threonine kinase. nih.govresearchgate.net The bromine atoms are thought to improve binding affinity within the ATP-binding pocket. nih.govresearchgate.net Given these precedents, the 4,6-dibromo substitution pattern on the indole ring of the title compound makes it a candidate for investigation as a DYRK1A inhibitor.

Mycobacterial Membrane Protein Large 3 (MmpL3): MmpL3 is an essential transporter protein in mycobacteria, responsible for exporting mycolic acids, which are crucial components of the bacterial cell wall. semanticscholar.org Inhibition of MmpL3 is a validated strategy for developing new anti-tubercular agents. Structure-activity relationship studies on indole-2-carboxamides have revealed that substitution at the 4 and 6 positions of the indole ring is critical for anti-mycobacterial activity. Specifically, replacing aromatic methyl groups with halogens like chlorine or fluorine has produced compounds with high metabolic stability and potent activity against Mycobacterium abscessus. While a 4,6-dibromo substituted indole was not explicitly studied in the referenced series, analogs such as 4,6-dichloro and 4,6-difluoro indole derivatives have demonstrated significant MmpL3 inhibition. This strongly suggests that this compound could exhibit similar inhibitory properties against this essential bacterial enzyme.

**Table 1: Inhibition Profiles of Structurally Related Indole Analogs against M. abscessus*** *This table presents data for analogous compounds to infer the potential activity of this compound.

| Compound | Target | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4,6-dichloro substituted indole-2-carboxamide | MmpL3 | 0.125 | nih.gov |

| 4,6-difluoro substituted indole-2-carboxamide | MmpL3 | 0.125 | nih.gov |

Inhibition of molecular targets like DYRK1A or MmpL3 directly translates to the modulation of critical intracellular signaling pathways.

If this compound acts as a DYRK1A inhibitor, it could influence the numerous pathways regulated by this kinase. DYRK1A is known to phosphorylate a variety of substrates, affecting neurodevelopment, synaptic plasticity, and cell proliferation. nih.gov Its overactivity is linked to pathologies seen in Down syndrome and Alzheimer's disease. nih.gov Therefore, an inhibitor could potentially normalize signaling cascades involved in these conditions.

Should the compound inhibit MmpL3, it would disrupt the mycolic acid transport pathway in mycobacteria. This leads to the intracellular accumulation of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids, and prevents the formation of the outer mycobacterial membrane. wikipedia.org This disruption of cell wall biosynthesis is bactericidal and represents a key mechanism for anti-tubercular drugs. wikipedia.org

The binding affinity and specificity of this compound would be determined by its unique combination of functional groups. The dibromo substitutions are expected to be a primary driver of affinity for targets like kinases. These bulky, lipophilic groups can fit into hydrophobic pockets within an enzyme's active site.

While quantitative data on binding affinities (e.g., IC₅₀ or Kᵢ values) for this compound are not available, it is clear that its distinct electronic and steric properties would be key determinants of its interaction with any biological target.

The efficacy of a ligand is fundamentally governed by the network of non-covalent interactions it forms within its binding site. The structure of this compound is well-suited to participate in several crucial types of non-covalent interactions.

Halogen Bonding: This is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a protein backbone or side chain. Bromine is an excellent halogen bond donor. In polyhalogenated kinase inhibitors, these interactions have been shown to be critical for high-affinity binding. nih.govresearchgate.net The two bromine atoms at the 4 and 6 positions of the indole could form strong halogen bonds with acceptor groups in a binding pocket, significantly enhancing binding affinity and conferring specificity.

Pi-Pi Stacking: The indole ring is an aromatic system that can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction is common in the binding of heterocyclic drugs to protein targets and contributes to the stability of the ligand-protein complex.

Hydrogen Bonding: The indole scaffold contains a hydrogen bond donor at the N1 position (the N-H group). The methoxy group at the C5 position contains an oxygen atom that can act as a hydrogen bond acceptor. These interactions with complementary residues in a binding site are fundamental for molecular recognition and binding stability.

Advanced Applications in Chemical Biology and Drug Design Pre Clinical Focus

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of providing ligands for diverse receptors. The indole (B1671886) ring system is a quintessential example of such a scaffold. nih.gov Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids, hinted at its broad biological relevance. nih.gov Subsequent research has confirmed that the indole core is a key structural component in numerous approved drugs targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. nih.govnih.gov

The versatility of the indole scaffold stems from several key features:

Structural Rigidity and Planarity: The fused bicyclic structure provides a defined shape for presentation of functional groups.

Rich Electron Density: The aromatic nature and the nitrogen heteroatom allow for various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions.

Multiple Sites for Substitution: The benzene (B151609) and pyrrole (B145914) rings offer several positions where substituents can be introduced to fine-tune steric, electronic, and pharmacokinetic properties. nih.gov

The compound 4,6-dibromo-5-methoxy-1H-indole exemplifies the strategic modification of this privileged core. The specific substitution pattern—two bromine atoms and a methoxy (B1213986) group—is not arbitrary. These groups are chosen to modulate the scaffold's properties in a deliberate manner:

Bromine Atoms (Positions 4 and 6): Halogen atoms, particularly bromine, are known to participate in halogen bonding, a highly directional interaction that can enhance binding affinity and selectivity for a target protein. They also increase lipophilicity, which can influence cell permeability.

Methoxy Group (Position 5): The methoxy group is an electron-donating group that can alter the electron distribution of the indole ring, potentially influencing hydrogen bonding capabilities and metabolic stability. Its presence can significantly impact how the molecule interacts with a biological target. nih.gov

By serving as a decorated privileged structure, the this compound motif acts as a sophisticated starting point for developing new therapeutic agents against various diseases, including cancer, inflammatory conditions, and infections. nih.govnih.gov

Strategies for Lead Compound Identification and Optimization

The journey from a promising scaffold like this compound to a viable drug candidate involves two critical phases: lead identification and lead optimization. danaher.com These processes aim to identify initial "hits" that show activity against a biological target and then systematically refine their structure to enhance desired properties. creative-biostructure.com

Lead Identification is the initial discovery phase. Modern drug discovery employs several high-efficiency strategies to find active compounds: danaher.comcreative-biostructure.com

High-Throughput Screening (HTS): Large libraries of diverse chemical compounds are rapidly tested against a biological target to identify "hits." A library containing derivatives based on the this compound scaffold could be screened to identify initial leads.

Fragment-Based Drug Discovery (FBDD): This approach screens smaller, low-molecular-weight compounds ("fragments") that typically bind with low affinity. acs.org The indole core itself could be considered a fragment, and its binding mode can be determined (e.g., via X-ray crystallography) and then elaborated upon to increase potency. acs.org

Virtual Screening: Computational methods are used to screen vast digital libraries of compounds against the 3D structure of a target protein, predicting which molecules are most likely to bind. This can prioritize which indole derivatives to synthesize and test. creative-biostructure.com

Once a lead compound is identified, Lead Optimization begins. This iterative process modifies the lead's structure to improve key characteristics such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.com

| Strategy | Description | Application to the Indole Scaffold |

| Structure-Activity Relationship (SAR) | Involves synthesizing and testing a series of analogues of the lead compound to understand how specific structural changes affect biological activity. | Systematically replacing the bromine atoms with other halogens (Cl, F) or the methoxy group with other ethers to determine their impact on potency. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational method that develops a mathematical model correlating the chemical properties of a series of compounds with their biological activity. nih.gov | A QSAR model could be built for a series of 4,6-disubstituted-5-methoxy-1H-indole derivatives to predict the activity of unsynthesized analogues. creative-biostructure.com |

| Scaffold Hopping | Replacing the central molecular core (the scaffold) with a different one while retaining the original orientation of key functional groups. | If the indole core presents toxicity issues, it could be replaced by a bioisosteric ring system like benzofuran (B130515) or azaindole, while keeping the dibromo-methoxy substitution pattern. |

| Improving ADMET Properties | Modifying the lead to enhance metabolic stability, increase solubility, improve permeability, and reduce toxicity. danaher.com | The methoxy group might be a site of metabolic breakdown; modifying it or adjacent positions could block this process and increase the compound's half-life. |

Rational Design Principles for Novel Pharmacological Agents based on the this compound Motif

Rational drug design utilizes knowledge of a biological target's structure and mechanism to design effective and specific drug molecules. nih.gov The this compound motif provides a rich foundation for applying these principles. The two primary approaches are structure-based and ligand-based drug design. nih.gov

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the target protein is known. nih.gov This allows for the precise design of molecules that fit perfectly into the target's binding site.

Docking Simulations: The this compound scaffold can be computationally "docked" into the active site of a protein. This simulation helps visualize the binding mode and identify key interactions. For example, it can predict whether the bromine atoms are forming favorable halogen bonds with backbone carbonyls or if the indole N-H is acting as a hydrogen bond donor.

Fragment Elaboration: If the indole fragment is observed to bind in a particular pocket, the known structure can guide the addition of new functional groups to engage with nearby amino acid residues, thereby increasing affinity and selectivity. acs.org

Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown, but a set of molecules that bind to it have been identified. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. A pharmacophore model derived from known active indole-containing compounds can be used to design new molecules, including novel derivatives of this compound, that fit the model.

Similarity Searching: A database of compounds can be searched to find molecules that are structurally similar to an active lead, potentially identifying new scaffolds or derivatives with improved properties. creative-biostructure.com

The design process for agents based on the this compound motif would involve a cyclical process of design, synthesis, and testing. danaher.com

| Design Principle | Strategy | Example with this compound |

| Targeting Specific Interactions | Utilize unique chemical features to form strong, selective bonds with the target protein. | The bromine at position 4 could be designed to act as a halogen bond donor to an electron-rich pocket in the protein, enhancing selectivity. |

| Modulating Physicochemical Properties | Fine-tune properties like solubility, lipophilicity, and electronics to improve drug-like characteristics. | The methoxy group could be replaced with a more polar group (e.g., -OCH2CH2OH) to increase solubility or a longer alkyl chain to increase lipophilicity. |

| Bioisosteric Replacement | Substitute a functional group with another group that has similar physical or chemical properties to improve potency or reduce toxicity. | One of the bromine atoms could be replaced with a trifluoromethyl (-CF3) group, a common bioisostere, to alter electronic properties and metabolic stability. |

| Conformational Locking | Introduce structural constraints to lock the molecule in its bioactive conformation, which can improve binding affinity. | Adding a bridging group between the indole nitrogen and an adjacent position could restrict rotational freedom and present the scaffold in an optimal geometry for binding. |

Development as Chemical Probes for Biological Systems

Beyond their potential as therapeutic agents, molecules derived from scaffolds like this compound are invaluable tools in chemical biology. A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, allowing researchers to study that target's function in its native cellular environment.

The development of a chemical probe from a lead compound requires further modification to incorporate specific functionalities without disrupting the molecule's ability to bind to its target. For the this compound scaffold, this process would involve:

Identification of a Non-Essential Position: Through SAR studies, a position on the indole ring must be identified where modification does not diminish binding affinity. This could be, for instance, the N1 position of the indole or by replacing one of the bromine atoms if it is not critical for binding.

Attachment of a Reporter Tag or Handle:

Fluorescent Probes: A fluorescent dye (fluorophore) can be attached to the scaffold. When the probe binds to its target protein, it can be visualized using fluorescence microscopy, revealing the protein's location and trafficking within the cell.

Biotinylated Probes: Attaching a biotin (B1667282) molecule creates a high-affinity handle for streptavidin. This can be used for affinity purification, allowing researchers to pull the target protein out of a complex cell lysate and identify it (a technique known as affinity-based protein profiling).

Photo-affinity Probes: A photoreactive group (e.g., an azide (B81097) or diazirine) can be incorporated. Upon exposure to UV light, the probe forms a permanent, covalent bond with its target protein. This allows for irreversible labeling and subsequent identification of the target, even if the initial binding interaction is weak.

Validation of the Probe: The final chemical probe must be rigorously tested to ensure it retains its selectivity for the intended target and that the attached tag does not cause non-specific interactions.

By developing probes based on the this compound core, researchers can investigate the roles of novel protein targets in health and disease, validate them for drug discovery, and elucidate complex biological pathways.

Broader Context in Indole Natural Product Chemistry

Biogenetic Relevance and Analogies with Marine Indole (B1671886) Alkaloids

The biogenesis of indole alkaloids, a diverse and abundant class of natural products, universally originates from the amino acid tryptophan. youtube.com In marine environments, a notable feature of many indole alkaloids is the presence of halogen substituents, particularly bromine. This prevalence is attributed to the high concentration of halides in seawater and the enzymatic machinery of marine organisms, such as cyanobacteria, sponges, and molluscs, which possess halogenating enzymes. nih.govmdpi.com

While the specific biosynthetic pathway for 4,6-dibromo-5-methoxy-1H-indole has not been explicitly detailed in the literature, its structure strongly suggests a pathway analogous to that of other brominated marine indoles. The biosynthesis is likely initiated from tryptophan, which undergoes a series of enzymatic transformations. youtube.com The bromination of the indole ring is a key step, often catalyzed by flavin-dependent halogenases (FDHs). These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) and a source of bromide ions to regioselectively brominate the indole nucleus. nih.gov The presence of two bromine atoms at positions 4 and 6 suggests the action of one or more such halogenases.

Furthermore, the methoxy (B1213986) group at the 5-position is a common modification in natural indoles, enhancing their reactivity and biological activity. chim.it This methoxylation is typically carried out by methyltransferase enzymes, which transfer a methyl group from a donor molecule like S-adenosyl methionine (SAM) to a hydroxylated indole precursor. youtube.com Therefore, it is plausible that a hydroxylated intermediate is first formed, followed by methylation.

The structural motif of a dibromo-methoxy-indole is found in various marine natural products, underscoring the biogenetic feasibility of this compound. Marine organisms, particularly sponges of the genera Orina and molluscs like Dicathais orbita, are known producers of a plethora of brominated indoles. mdpi.comnih.gov These compounds often serve as a chemical defense mechanism against predators. hud.ac.uk

Comparative Analysis with Known Bioactive Brominated Indoles from Natural Sources

Numerous brominated indole alkaloids isolated from marine sources exhibit significant biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties. nih.govmdpi.com A comparative analysis of this compound with these known bioactive compounds offers insights into its potential pharmacological profile.

Studies on brominated indoles from the marine mollusc Dicathais orbita have demonstrated potent anti-inflammatory effects. mdpi.comresearchgate.net For instance, simple brominated indoles like 6-bromoindole (B116670) and 5-bromoisatin (B120047) have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). mdpi.comhud.ac.ukresearchgate.net The position of the bromine atom on the indole ring has been found to significantly influence the anti-inflammatory activity, with 5-bromo substitution showing greater potency than 6-bromo or 7-bromo substitutions in some assays. mdpi.comresearchgate.net

Furthermore, dibrominated indoles have also been identified as potent bioactive agents. For example, 6,6′-dibromoindirubin, a minor pigment in Tyrian purple, is a potent inhibitor of glycogen (B147801) synthase kinase-3 (GSK-3). mdpi.com Tanjungides A and B, two dibrominated indole enamides from the tunicate Diazona cf. formosa, have shown significant cytotoxicity against human tumor cell lines. mdpi.com The presence of two bromine atoms in this compound suggests it could possess similar cytotoxic or anti-inflammatory properties. The methoxy group may further modulate this activity. chim.it

The following table provides a comparative overview of the bioactivities of several known brominated indoles from marine sources.

| Compound Name | Source Organism | Bioactivity | Reference(s) |

| 6-Bromoindole | Dicathais orbita (mollusc) | Anti-inflammatory | mdpi.comhud.ac.uk |

| 5-Bromoisatin | Synthetic (related to marine natural products) | Anti-inflammatory | mdpi.com |

| 6,6′-Dibromoindirubin | Component of Tyrian purple | GSK-3 inhibitor | mdpi.com |

| Tanjungides A and B | Diazona cf. formosa (tunicate) | Cytotoxic | mdpi.com |

| 2,2-bis-(6'-bromo-3'-indolyl)-ethylamine | Orina sp. (sponge) | Anti-serotonin, affinity for somatostatin (B550006) and neuropeptide Y receptors | nih.gov |